
Boc-cis-3-hydroxy-D-proline
Übersicht
Beschreibung
Boc-cis-3-hydroxy-D-proline (CAS: 118492-87-8; molecular formula: C₁₀H₁₇NO₅) is a modified proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group in the cis configuration at the 3-position of the pyrrolidine ring. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and ability to influence secondary structures in peptides . Its D-configuration distinguishes it from naturally occurring L-proline derivatives, making it valuable for studying chiral interactions and enzymatic resistance. Commercial availability (e.g., 1g for €453) highlights its role as a high-value molecular building block .
Vorbereitungsmethoden
Sharpless Asymmetric Epoxidation as a Foundational Approach
The synthesis of Boc-cis-3-hydroxy-D-proline hinges on precise stereochemical control, often achieved through Sharpless asymmetric epoxidation. This method, originally applied to L-proline derivatives, has been adapted for D-configuration synthesis by modifying chiral catalysts .
Retrosynthetic Analysis and Starting Materials
The retrosynthetic pathway begins with β-alanine, a non-proteinogenic amino acid, which undergoes sequential transformations to establish the pyrrolidine ring and hydroxyl group . Key intermediates include:
-
Epoxide precursor : Generated via Sharpless epoxidation using titanium tetraisopropoxide and a D-specific chiral tartrate catalyst (e.g., diethyl D-tartrate).
-
Ring-closing intermediate : Formed through acid-catalyzed cyclization, establishing the proline backbone with cis-3-hydroxyl stereochemistry .
Reaction Conditions and Stereochemical Outcomes
Step | Objective | Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
1 | Epoxidation | Ti(OiPr)₄, DET, tert-butyl hydroperoxide | Epoxide with D-configuration |
2 | Cyclization | HCl (aqueous), 60°C, 12h | Pyrrolidine ring formation |
3 | Hydroxyl group introduction | Oxidative workup (e.g., H₂O₂/Fe²⁺) | cis-3-hydroxy-D-proline |
4 | Boc protection | Boc₂O, DMAP, DCM, 0°C to RT | N-protected final product |
The Sharpless method achieves enantiomeric excess (ee) >98% when using optimized catalyst ratios . The cis-configuration arises from steric constraints during cyclization, favoring axial hydroxyl placement.
Enzymatic Hydroxylation and Biocatalytic Routes
While chemical synthesis dominates literature, enzymatic methods offer sustainable alternatives. Non-heme iron(II)/α-ketoglutarate-dependent dioxygenases catalyze proline hydroxylation with high regioselectivity, though industrial adoption remains limited due to substrate specificity challenges .
Key Enzymatic Parameters
Factor | Optimal Condition | Impact on Yield |
---|---|---|
pH | 7.4–7.8 | Maximizes enzyme activity |
Temperature | 30°C | Balances reaction rate/stability |
Cofactor concentration | 2 mM α-ketoglutarate | Prevents oxidative degradation |
Enzymatic routes typically yield 60–70% cis-3-hydroxy-D-proline, requiring subsequent Boc protection under mild conditions to avoid racemization .
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Synthetic vs. Enzymatic Methods
Parameter | Chemical Synthesis | Enzymatic Hydroxylation |
---|---|---|
Capital investment | High (catalyst costs) | Moderate (fermentation setup) |
Yield | 85–90% | 60–70% |
Environmental impact | Solvent-intensive | Aqueous, low-waste |
Scalability | Batch processing | Continuous bioreactors |
Industrial facilities prioritize chemical synthesis for higher throughput, though enzymatic methods gain traction in niche applications requiring chiral purity >99.5% .
Quality Control and Analytical Validation
Post-synthetic analysis ensures product integrity, employing:
Analyse Chemischer Reaktionen
Types of Reactions: Boc-cis-3-hydroxy-D-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to a proline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto-proline derivatives, while substitution reactions can produce halogenated proline analogues.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Overview : Boc-cis-3-hydroxy-D-proline is widely recognized as a valuable building block in the synthesis of peptides, particularly those aimed at developing biologically active compounds and pharmaceuticals.
Key Features :
- Enhances peptide stability and biological activity.
- Facilitates controlled assembly of peptide chains due to the Boc protective group.
Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the successful incorporation of this compound into peptide sequences, revealing improved stability and binding affinity in target interactions .
Drug Development
Overview : The compound's unique structural properties make it integral in designing drugs that target specific biological pathways.
Key Features :
- Enhances efficacy and selectivity of therapeutic agents.
- Utilized in the development of peptide-based drugs with potential therapeutic applications.
Case Study : A synthesis involving this compound was reported in ACS Publications, where it was used to create a histamine H3 receptor antagonist, showcasing its potential in treating various diseases .
Biotechnology
Overview : In biotechnology, this compound aids in producing modified proteins and contributes to more stable biopharmaceuticals.
Key Features :
- Addresses challenges in drug formulation by enhancing protein stability.
- Used in the design of biopharmaceuticals that require specific conformational characteristics.
Neuroscience Research
Overview : The compound is employed in studies related to neuroprotection and neurodegenerative diseases.
Key Features :
- Provides insights into potential treatments for conditions like Alzheimer's and Parkinson's disease.
- Investigated for its role in stabilizing peptides that interact with neural receptors.
Case Study : Research has indicated that peptides containing this compound can exhibit neuroprotective properties, potentially leading to new therapeutic strategies .
Cosmetic Formulations
Overview : The cosmetic industry explores the properties of this compound for developing anti-aging products.
Key Features :
- Enhances skin hydration and elasticity.
- Investigated for its ability to promote collagen synthesis.
Data Table: Comparative Applications of this compound
Wirkmechanismus
The mechanism of action of Boc-cis-3-hydroxy-D-proline involves its incorporation into peptides and proteins, where it can influence their structure and function. The hydroxyl group at the third position of the proline ring can form hydrogen bonds, stabilizing specific conformations of the peptide backbone . This can affect the binding affinity and specificity of the peptide for its molecular targets, such as enzymes or receptors . Additionally, the Boc group provides protection during synthetic processes, allowing for selective deprotection and further functionalization.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Stereoisomers
Key Differences :
- Hydroxyl Position : this compound has a hydroxyl group at the 3-position, whereas CHP features it at the 4-position. This positional difference impacts hydrogen-bonding patterns in peptides and interactions with biological targets .
- Protecting Groups : The Boc group in this compound enhances stability during solid-phase peptide synthesis compared to unprotected hydroxyprolines like (S)-3-hydroxy-D-proline .
- Stereochemistry : The D-configuration of this compound contrasts with the L-configuration of CHP, leading to distinct enzymatic recognition and metabolic pathways .
Physicochemical and Commercial Considerations
- Solubility : this compound’s Boc group improves organic solvent solubility (e.g., DMF, DCM) compared to polar unprotected hydroxyprolines .
- Cost : High purity this compound is priced at €453/g, reflecting its specialized synthetic utility . In contrast, CHP’s commercial scarcity limits its accessibility for large-scale studies .
Biologische Aktivität
Introduction
Boc-cis-3-hydroxy-D-proline (Boc-cis-3-OH-D-Pro) is a derivative of proline that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its metabolic pathways, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility in various solvents. The cis configuration of the hydroxyl group at the 3-position is crucial for its biological interactions, making it a valuable compound in peptide synthesis and drug design.
Property | Value |
---|---|
Molecular Formula | C₉H₁₅NO₃ |
Molecular Weight | 185.22 g/mol |
Melting Point | 80-82 °C |
Solubility | Soluble in DMSO, DMF |
Metabolic Pathways
Research has indicated that this compound can be metabolized by various bacterial strains. For instance, studies have shown that specific bacterial enzymes can utilize hydroxyprolines as carbon sources, indicating their role in microbial metabolism. The enzyme pathways involved include:
- Dehydratase Activity : Enzymes such as HypA2 have been identified as bifunctional dehydratases that facilitate the conversion of hydroxyprolines into other metabolites, which can be utilized for energy production in bacteria .
- Epimerization : The conversion between different stereoisomers of hydroxyproline is facilitated by proline racemases, which are crucial for maintaining metabolic flexibility in bacterial systems .
Therapeutic Applications
This compound has shown promise in several therapeutic applications:
- Antibiotic Development : Its structural similarity to natural amino acids allows it to serve as a scaffold for designing new antibiotics. Research has highlighted its potential in overcoming antibiotic resistance by modifying existing antibiotic structures to improve efficacy against resistant strains .
- Peptide Synthesis : The compound is frequently used in the synthesis of peptides and peptidomimetics due to its ability to introduce conformational constraints that enhance biological activity. This property is particularly valuable in drug design for targeting specific biological pathways .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The modifications allowed for increased binding affinity to bacterial targets, enhancing their therapeutic potential .
- Peptide Therapeutics : Researchers synthesized a series of peptides incorporating this compound to evaluate their effects on cellular signaling pathways. The results indicated that these peptides could modulate receptor activity significantly, suggesting potential applications in treating diseases related to receptor dysfunction .
Table 2: Summary of Biological Activities
Q & A
Q. Basic: What are the key steps for synthesizing Boc-cis-3-hydroxy-D-proline with high enantiomeric purity?
Answer:
Synthesis typically involves stereoselective hydroxylation of a protected proline derivative followed by Boc (tert-butoxycarbonyl) protection. Critical steps include:
- Hydroxylation optimization : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure cis-3-hydroxy configuration .
- Protection strategy : Introduce the Boc group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP to minimize racemization .
- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, monitoring purity via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirming enantiomeric excess (≥98%) by chiral HPLC .
Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify the cis-3-hydroxy configuration via coupling constants (J = 3–5 Hz for adjacent protons) and Boc-group signals (δ ~1.4 ppm for tert-butyl) .
- IR spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and carbonyl (1690–1710 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 246.12 m/z) .
- X-ray crystallography (optional): Resolve absolute stereochemistry for critical studies .
Q. Advanced: How does this compound influence peptide secondary structure compared to non-hydroxylated proline analogs?
Answer:
Experimental design should include:
- Conformational analysis : Synthesize model peptides (e.g., poly-Pro helices) and compare circular dichroism (CD) spectra to assess helical stability .
- Molecular dynamics (MD) simulations : Parameterize force fields using hydroxyproline torsional angles to predict steric effects on peptide folding .
- Contradiction resolution : If literature reports conflicting stability trends (e.g., destabilization vs. stabilization), re-evaluate solvent conditions (e.g., aqueous vs. organic) and peptide length .
Q. Advanced: What methodological challenges arise when analyzing stereochemical inconsistencies in reactions involving this compound?
Answer:
Common pitfalls and solutions:
- Racemization during synthesis : Optimize reaction temperature (<0°C) and avoid prolonged exposure to acidic/basic conditions .
- Analytical limitations : Use chiral stationary phases in HPLC and corroborate with 2D-NMR (e.g., NOESY for spatial proximity of hydroxyl/proton groups) .
- Data interpretation : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to reassess hypotheses if contradictory results emerge, such as unexpected diastereomer formation .
Q. Basic: What storage conditions are optimal for this compound to prevent degradation?
Answer:
- Short-term : Store at 0–6°C in a desiccator to avoid moisture-induced Boc-group cleavage .
- Long-term : Aliquot in amber vials under argon at -20°C; monitor stability via biannual HPLC purity checks (>95%) .
Q. Advanced: How to design a kinetic study to evaluate this compound’s role in asymmetric catalysis?
Answer:
- Control experiments : Compare reaction rates with and without the compound under identical conditions (solvent, temperature) .
- Data collection : Use stopped-flow UV-Vis spectroscopy to track enantioselectivity (kcat/KM) and quantify turnover frequency (TOF) .
- Statistical rigor : Apply ANOVA to assess significance (p < 0.05) across triplicate trials, reporting confidence intervals for catalytic efficiency .
Q. Advanced: How to address low reproducibility in this compound-mediated peptide couplings?
Answer:
- Troubleshooting workflow :
- Documentation : Follow Beilstein Journal guidelines to detail all experimental variables in supplementary materials .
Q. Basic: What are the ethical considerations when publishing studies involving this compound?
Answer:
- Data transparency : Share raw NMR/MS files in repositories like Zenodo to enable independent verification .
- Attribution : Cite foundational methods (e.g., Laemmli’s SDS-PAGE for peptide analysis, if applicable) and avoid redundant data presentation .
- Conflict of interest : Disclose funding sources (e.g., reagent grants) in the acknowledgments section .
Eigenschaften
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186132-80-9 | |
Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.